Ácido 7-metoxichroman-3-carboxílico

Descripción general

Descripción

7-Methoxychroman-3-carboxylic acid is a chemical compound that belongs to the class of chroman derivatives. It is used as a reagent to conjugate 7-Methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .

Molecular Structure Analysis

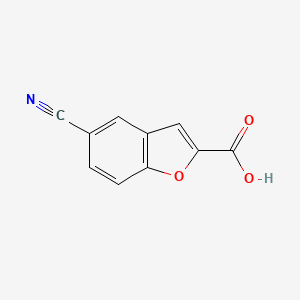

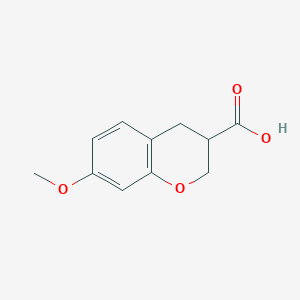

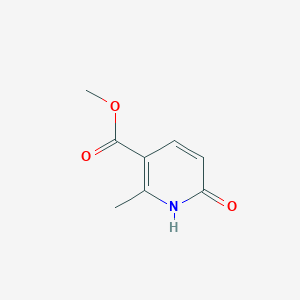

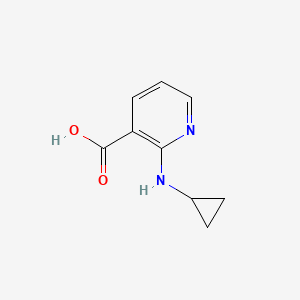

The molecular structure of 7-Methoxychroman-3-carboxylic acid is represented by the linear formula C11H12O4 . Its InChI code is 1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) and the corresponding InChI key is SVDWMRTZSYORGU-UHFFFAOYSA-N .Chemical Reactions Analysis

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is used as a reagent to conjugate 7-Methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .Physical And Chemical Properties Analysis

7-Methoxychroman-3-carboxylic acid has a molecular weight of 208.21 . It is a solid substance that should be stored in a sealed, dry, and room temperature environment .Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido 7-metoxichroman-3-carboxílico desempeña un papel fundamental en la síntesis orgánica. Su grupo ácido carboxílico es altamente reactivo, lo que lo convierte en un valioso bloque de construcción para sintetizar moléculas pequeñas y macromoléculas. Puede sufrir diversas reacciones orgánicas como sustitución, eliminación, oxidación y acoplamiento, que son esenciales para crear compuestos orgánicos complejos .

Química medicinal

En química medicinal, este compuesto ha mostrado potencial como precursor para la síntesis de inhibidores selectivos, como los inhibidores de ROCK2, que son importantes para el tratamiento de diversas enfermedades . Su estructura permite el desarrollo de nuevos fármacos con mayor actividad biológica.

Nanotecnología

El grupo ácido carboxílico del ácido 7-metoxichroman-3-carboxílico se utiliza como modificador de superficie en nanotecnología. Promueve la dispersión e incorporación de nanopartículas metálicas y nanoestructuras de carbono, lo que es crucial para crear nanomateriales con propiedades específicas .

Ciencia de los polímeros

Este compuesto encuentra aplicaciones en la ciencia de los polímeros como monómero, aditivo o catalizador. Contribuye a la modificación de polímeros sintéticos o naturales, impactando las propiedades físicas y las funcionalidades de los materiales resultantes .

Aplicaciones ambientales

La investigación sugiere que los derivados de cumarina, incluido el ácido 7-metoxichroman-3-carboxílico, podrían tener aplicaciones ambientales. Pueden estar involucrados en procesos de química verde, utilizando agua como disolvente para las reacciones, lo que es un enfoque más ecológico .

Investigación proteómica

El ácido 7-metoxichroman-3-carboxílico se utiliza en la investigación proteómica. Sirve como una herramienta bioquímica para estudiar las interacciones y funciones de las proteínas, lo que ayuda a comprender los complejos sistemas biológicos .

Mecanismo De Acción

Safety and Hazards

The compound is potentially harmful and should be handled with care. It is recommended to avoid prolonged or repeated exposure, dust formation, and breathing vapors, mist, or gas . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Análisis Bioquímico

Biochemical Properties

7-Methoxychroman-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

7-Methoxychroman-3-carboxylic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in liver cancer cells, the compound has been shown to induce apoptosis by activating caspase-3/7 and inhibiting β-tubulin polymerization . This indicates its potential as an anticancer agent. Additionally, it can modulate cell signaling pathways, leading to altered gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of 7-methoxychroman-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity. For instance, it inhibits β-tubulin polymerization, which is crucial for cell division and proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with caspase-3/7 activates the apoptotic pathway, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxychroman-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light and air can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of 7-methoxychroman-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

7-Methoxychroman-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function .

Transport and Distribution

The transport and distribution of 7-methoxychroman-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 7-methoxychroman-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For instance, its localization within the mitochondria can enhance its apoptotic effects by targeting mitochondrial pathways .

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWMRTZSYORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461937 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3187-51-7 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)